[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane
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Overview
Description
[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane is a complex organic compound characterized by its unique molecular structure This compound features a tetrahydropyrano[3,2-d][1,3]dioxin ring system, which is fused with a methoxyphenyl group and a tri(propan-2-yl)silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydropyrano[3,2-d][1,3]dioxin Ring: This step involves the cyclization of appropriate diol and aldehyde precursors under acidic or basic conditions to form the dioxin ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and suitable catalysts.
Attachment of the Tri(propan-2-yl)silane Moiety: This step involves the reaction of the intermediate compound with tri(propan-2-yl)silane under conditions that promote the formation of the desired silane ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, use of advanced catalysts, and process intensification may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the dioxin ring or the methoxy group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group or the silane moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, [(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a molecular probe or therapeutic agent.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Research may explore its activity against specific biological targets, such as enzymes or receptors, and its potential as a lead compound for drug development.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, polymers, or advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
[(4aR,8R,8aR)-2-(4-hydroxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane: Similar structure with a hydroxy group instead of a methoxy group.
[(4aR,8R,8aR)-2-(4-methylphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of [(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxy group, in particular, may influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H36O5Si |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H36O5Si/c1-15(2)29(16(3)4,17(5)6)28-20-12-13-25-21-14-26-23(27-22(20)21)18-8-10-19(24-7)11-9-18/h8-13,15-17,20-23H,14H2,1-7H3/t20-,21-,22+,23?/m1/s1 |
InChI Key |
LHNWNUCNXMTLLA-SSWODZADSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1C=COC2C1OC(OC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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